

# 17-Hydroxyisolathyrol: A Comprehensive Physicochemical Profile for Researchers

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## Compound of Interest

Compound Name: 17-Hydroxyisolathyrol

Cat. No.: B15594539

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This technical guide provides a detailed overview of the physicochemical properties of **17-Hydroxyisolathyrol**, a macrocyclic lathyrane diterpenoid isolated from the seeds of *Euphorbia lathyris*. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

## Introduction

**17-Hydroxyisolathyrol** belongs to the lathyrane family of diterpenoids, a class of natural products known for a range of biological activities, including anti-inflammatory effects and the reversal of multidrug resistance (MDR) in cancer cells. A thorough understanding of its physicochemical properties is crucial for its development as a potential therapeutic agent, impacting formulation, delivery, and bioavailability.

## Physicochemical Properties

A summary of the known and predicted physicochemical properties of **17-Hydroxyisolathyrol** is presented in Table 1. Due to the limited availability of experimental data in publicly accessible literature, some values are based on the general characteristics of lathyrane diterpenoids or are predicted using computational methods.

Table 1: Summary of Physicochemical Data for **17-Hydroxyisolathyrol**

Property	Value/Description	Source/Method
IUPAC Name	(1aR,2R,4aR,5E,7S,8R,9aR)-7-hydroxy-8-(hydroxymethyl)-1,1,4a-trimethyl-9-methylene-1a,2,4a,7,8,9,9a,9b-octahydrocyclopropa[1][2]benzo[3][4]cycloundecene-3,6(1H,4H)-dione	IUPAC Nomenclature
Molecular Formula	C <sub>20</sub> H <sub>30</sub> O <sub>5</sub>	[1]
Molecular Weight	350.45 g/mol	[1]
CAS Number	93551-00-9	[1]
Appearance	Solid, light yellow to yellow	[1]
Melting Point	Not experimentally determined. Diterpenoids exhibit a wide range of melting points.	General Chemical Knowledge
Boiling Point	Not experimentally determined. Diterpenoids generally have high boiling points, often measured under vacuum.[3][5][6]	General Chemical Knowledge
Solubility	DMSO: ≥ 100 mg/mL (285.35 mM)[1]In vitro formulations: ≥ 2.5 mg/mL in mixed solvent systems (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]	[1]
pKa	Not experimentally determined. The presence of hydroxyl groups suggests weakly acidic properties. Prediction via computational models is	Chemical Structure Analysis

recommended for specific values.

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LogP (Octanol-Water Partition Coefficient)	Not experimentally determined.	
	Lathyrane diterpenoids are generally reported to be lipophilic, with logP values often greater than 5. <sup>[7]</sup> This suggests low aqueous solubility and high membrane permeability.	<sup>[7]</sup>

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## Spectroscopic Data

Detailed experimental spectra for **17-Hydroxyisolathyrol** are not readily available. However, based on its chemical structure and data from related lathyrane diterpenoids, the expected spectral characteristics are outlined below.<sup>[2][8]</sup>

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H-NMR:** The spectrum is expected to be complex, with signals corresponding to the numerous protons in the macrocyclic structure. Key resonances would include those for the methyl groups, olefinic protons, protons adjacent to hydroxyl and carbonyl groups, and the protons of the cyclopropane ring.
- <sup>13</sup>C-NMR:** The spectrum would show 20 distinct carbon signals, including those for the carbonyl carbons (likely in the range of 190-210 ppm), olefinic carbons (around 120-140 ppm), carbons bearing hydroxyl groups (typically 60-80 ppm), and the aliphatic carbons of the macrocyclic core and methyl groups.

### Infrared (IR) Spectroscopy

The IR spectrum of **17-Hydroxyisolathyrol** is expected to exhibit characteristic absorption bands corresponding to its functional groups:

- O-H stretching:** A broad band in the region of 3200-3600 cm<sup>-1</sup> due to the hydroxyl groups.

- C=O stretching: A strong absorption band around 1650-1750  $\text{cm}^{-1}$  corresponding to the ketone and/or enone carbonyl groups.
- C=C stretching: A band in the 1600-1680  $\text{cm}^{-1}$  region for the carbon-carbon double bonds.
- C-H stretching: Bands in the 2850-3000  $\text{cm}^{-1}$  region for aliphatic C-H bonds.

## Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be a suitable technique for determining the molecular weight and fragmentation pattern of **17-Hydroxyisolathyrol**.<sup>[4]</sup> The protonated molecule  $[\text{M}+\text{H}]^+$  would be expected at  $m/z$  351.21. Fragmentation analysis could provide valuable structural information by identifying the loss of water molecules and other neutral fragments from the parent ion.

## Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **17-Hydroxyisolathyrol** are not published. However, standard methodologies can be applied.

## Determination of Melting Point

The melting point can be determined using a standard melting point apparatus (e.g., capillary method) or by differential scanning calorimetry (DSC), which would also provide information on the heat of fusion.

## Determination of Solubility

The equilibrium solubility in various solvents (e.g., water, ethanol, buffers at different pH) can be determined by adding an excess of the compound to the solvent, shaking the mixture to equilibrium, filtering the undissolved solid, and quantifying the concentration of the dissolved compound in the filtrate using a suitable analytical method such as HPLC-UV.

## Determination of pKa

The acid dissociation constant (pKa) can be determined experimentally by potentiometric titration or by UV-Vis spectroscopy as a function of pH. Computational methods using software like MarvinSketch or ACD/Labs Percepta can also provide predicted pKa values.

## Determination of LogP

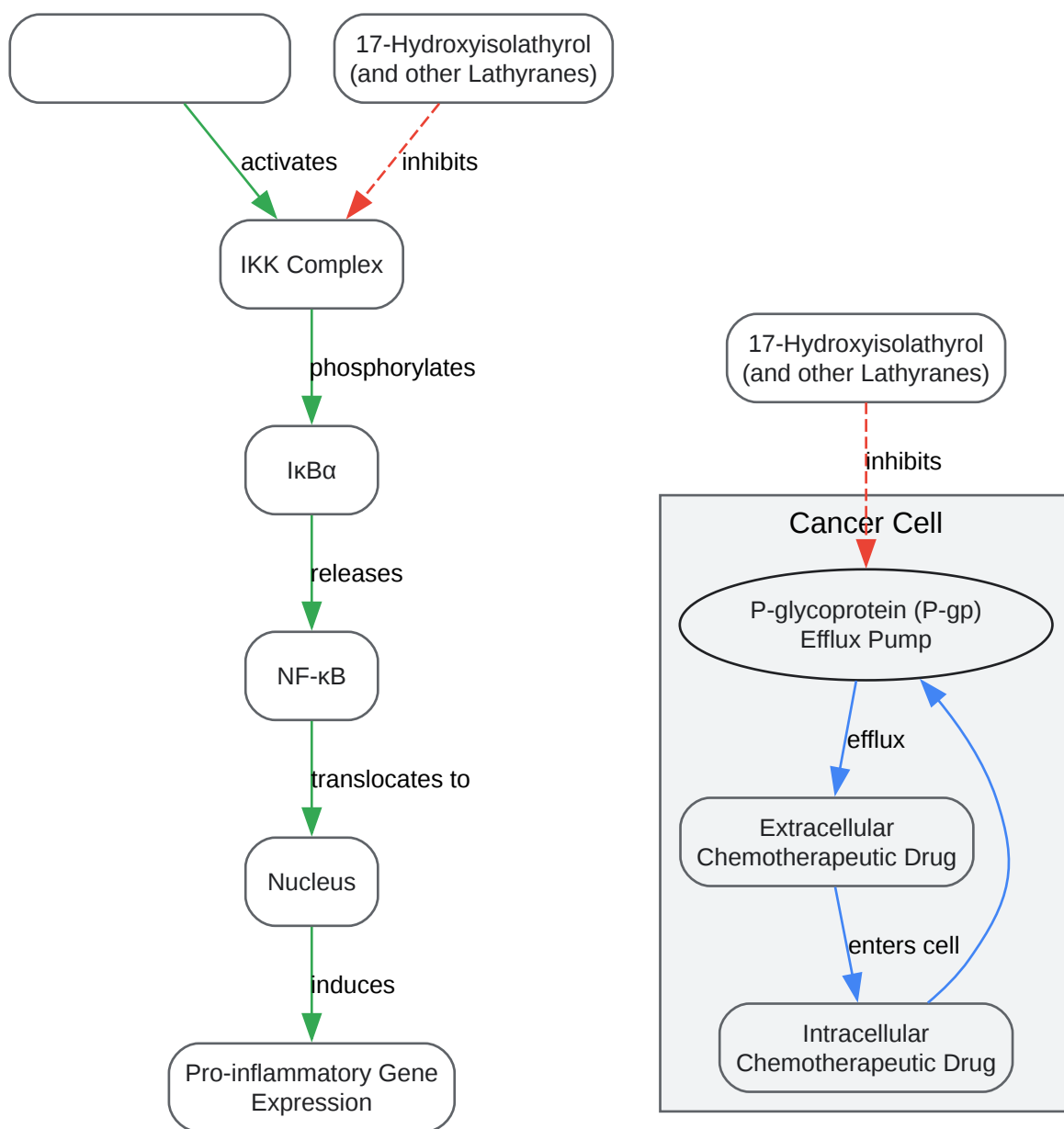
The octanol-water partition coefficient (LogP) can be determined experimentally using the shake-flask method followed by quantification of the analyte in both phases by HPLC-UV or LC-MS. Alternatively, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to estimate the logP value based on the retention time.

## Biological Activity and Signaling Pathways

Lathyrane diterpenoids, including **17-Hydroxyisolathyrol**, have been reported to exhibit significant biological activities, particularly in the areas of inflammation and cancer.<sup>[7][9]</sup> The primary mechanisms of action are believed to involve the modulation of key signaling pathways.

## Anti-Inflammatory Activity

The anti-inflammatory effects of lathyrane diterpenoids are often associated with the inhibition of the NF- $\kappa$ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting this pathway, these compounds can reduce the production of pro-inflammatory cytokines and mediators.



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